molecular formula C20H20N2O3 B5913731 4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide

4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913731
M. Wt: 336.4 g/mol
InChI Key: IQXRVKPAGTURSD-UHFFFAOYSA-N
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Description

4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that has gained interest in scientific research due to its potential pharmacological properties. This compound belongs to the class of quinolinecarboxamides, which have shown promising results in various biological activities.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potential pharmacological properties. It has shown promising results in various biological activities, which make it a potential candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully understand how this compound exerts its pharmacological effects.

Future Directions

There are several future directions for the study of 4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide. One direction is to further investigate its mechanism of action. Understanding how this compound exerts its pharmacological effects can help in the development of more effective drugs. Another direction is to study its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy. Finally, future studies can investigate its potential as an anti-inflammatory and antioxidant agent. Its ability to reduce the production of inflammatory cytokines and increase the activity of antioxidant enzymes can make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Synthesis Methods

The synthesis of 4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 2-methylphenyl isocyanate with 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential pharmacological properties. It has shown promising results in various biological activities such as anti-inflammatory, antioxidant, and antimicrobial activities. It has also been studied for its potential as an anticancer agent.

properties

IUPAC Name

4-hydroxy-N-(2-methylphenyl)-2-oxo-1-propylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-12-22-16-11-7-5-9-14(16)18(23)17(20(22)25)19(24)21-15-10-6-4-8-13(15)2/h4-11,23H,3,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXRVKPAGTURSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641541
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Hydroxy-2-oxo-1-propyl-1,2-dihydro-quinoline-3-carboxylic acid o-tolylamide

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